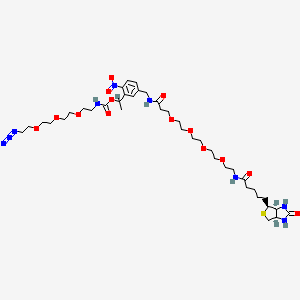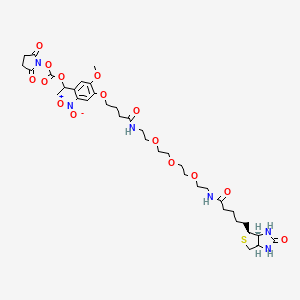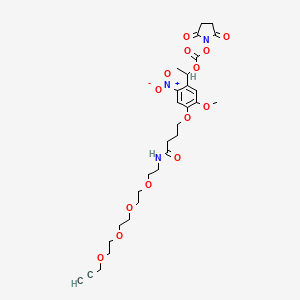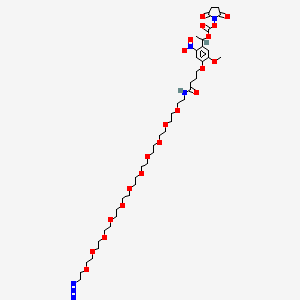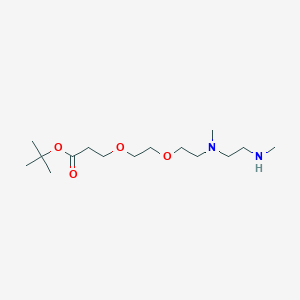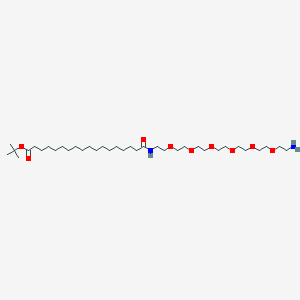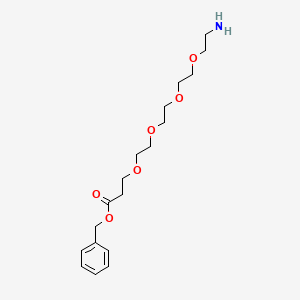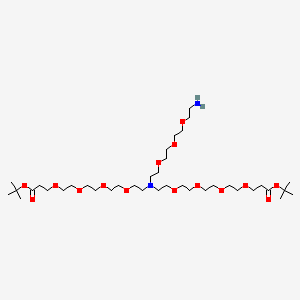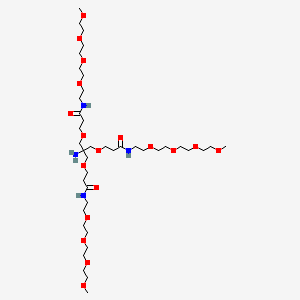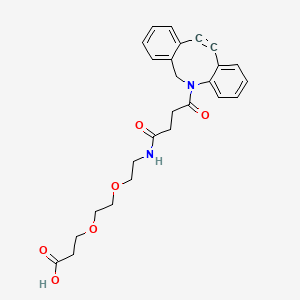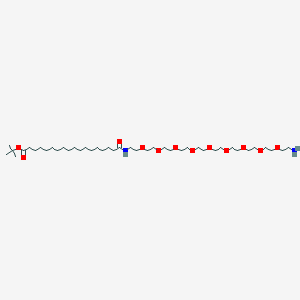
Amino-PEG9-amido-C16-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG9-amido-C16-Boc involves the conjugation of a PEG chain with an amino group and a heptadecanoic acid derivative. The reaction typically starts with the activation of the carboxyl group of the heptadecanoic acid derivative, followed by the coupling with the amino-PEG9 chain. The final step involves the protection of the amino group with a t-butyl ester (Boc) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and stability .
化学反应分析
Types of Reactions
Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound
科学研究应用
Amino-PEG9-amido-C16-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and cellular pathways.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .
作用机制
Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Similar Compounds
Amino-PEG4-amido-C16-Boc: A shorter PEG chain variant.
Amino-PEG12-amido-C16-Boc: A longer PEG chain variant.
Amino-PEG9-amido-C18-Boc: A variant with a longer alkyl chain
Uniqueness
Amino-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs. Its specific structure allows for efficient degradation of target proteins, distinguishing it from other similar compounds .
属性
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCTMBTRLXERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


